S-3'-Deoxyadenosylhomocysteine
Description
S-3'-Deoxyadenosylhomocysteine (CAS: 55197-15-4) is a structural analog of S-adenosylhomocysteine (SAH), a critical metabolite in cellular methylation cycles. SAH is formed during S-adenosylmethionine (SAM)-dependent methyltransferase reactions and acts as a potent feedback inhibitor of these enzymes by binding competitively to their active sites . This compound has been studied for its role in modulating methylation pathways and as a tool for probing enzyme mechanisms in epigenetics and quorum sensing .
Properties
CAS No. |
55197-15-4 |
|---|---|
Molecular Formula |
C14H20N6O4S |
Molecular Weight |
368.41 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C14H20N6O4S/c15-8(14(22)23)1-2-25-4-7-3-9(21)13(24-7)20-6-19-10-11(16)17-5-18-12(10)20/h5-9,13,21H,1-4,15H2,(H,22,23)(H2,16,17,18)/t7-,8-,9+,13+/m0/s1 |
InChI Key |
VAWKNNBXJDMYFE-NMSKTSORSA-N |
SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CSCCC(C(=O)O)N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CSCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CSCCC(C(=O)O)N |
Synonyms |
3-dAdo-HCY S-3'-deoxyadenosylhomocysteine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Modifications and Properties
Functional Differences
- Enzyme Inhibition: SAH binds tightly to methyltransferases (e.g., EC 2.1.1.x) with Ki values in the nanomolar range due to its intact ribose and adenine interactions . this compound shows reduced inhibition potency (e.g., ~10-fold lower for LuxS) due to the absence of 3'-OH, critical for hydrogen bonding in enzyme active sites . 6'-Oxa-SAHA acts as a non-hydrolyzable analog, mimicking the transition state of adenosylhomocysteinase (EC 3.13.2.1), thereby stabilizing enzyme-substrate complexes .
- Metabolic Stability: SAH is rapidly hydrolyzed by adenosylhomocysteinase to homocysteine and adenosine . Deoxy and deaza analogs (e.g., this compound, 3-Deazaadenosylhomocysteine) resist enzymatic degradation, making them suitable for in vitro assays .
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